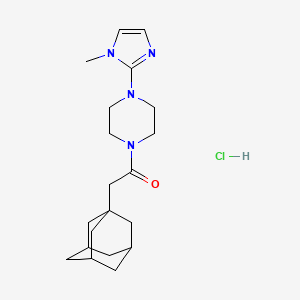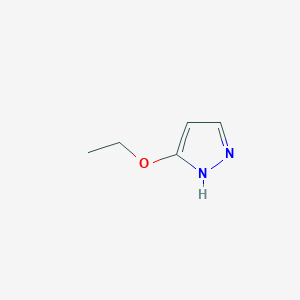
3-Ethoxy-1h-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms. The ethoxy group attached to the third position of the pyrazole ring distinguishes this compound from other pyrazole derivatives.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. One approach involves the reaction of ethyl β-oxo thionoesters with hydrazine derivatives in the presence of triethylamine, which directly yields the 3-ethoxy-1H-pyrazoles . Another method described the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates through a cyclocondensation reaction under ultrasound irradiation, which offers high regioselectivity and significant reduction of reaction times . These methods demonstrate the versatility and efficiency of synthesizing substituted pyrazoles.
Molecular Structure Analysis
The molecular structure of this compound derivatives has been supported by crystallographic data in several studies. For instance, the crystal structure of a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, was determined to crystallize in the trigonal space group with specific cell parameters, and the packing was stabilized by intermolecular hydrogen bonds . Similarly, the structure of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was elucidated using X-ray diffraction, and the data were in agreement with theoretical calculations .
Chemical Reactions Analysis
The reactivity of this compound derivatives can be inferred from the synthesis methods and the chemical reactions they undergo. For example, the reaction of ethyl β-oxo thionoesters with hydrazine derivatives to form 3-ethoxy-1H-pyrazoles indicates that these compounds can participate in nucleophilic addition reactions . Additionally, the synthesis of various substituted pyrazoles through annulation methods suggests that these compounds can be used as intermediates in the synthesis of more complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be diverse, depending on the substituents attached to the pyrazole ring. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . The electrochemical behavior of 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles was studied using voltammetry, revealing the influence of various substituents on the mechanism of anodic oxidation .
科学的研究の応用
Synthesis and Derivatives
Synthesis Techniques : 3-Ethoxy-1H-pyrazole and its derivatives can be synthesized from β-oxo thionoesters. This process involves reactions with hydroxylamine hydrochloride and hydrazine derivatives in the presence of triethylamine, yielding 3-ethoxy-1H-pyrazoles directly (Ohta et al., 2000).
Chemical Structure and Tautomerism : The structural characterization of NH-pyrazoles, including 3-ethoxy-1H-pyrazoles, has been explored through X-ray crystallography and NMR spectroscopy. This research is significant for understanding the tautomerism in solution and the solid state of these compounds (P. Cornago et al., 2009).
Applications in Chemical Synthesis
Negishi Cross-Coupling Reactions : The Negishi palladium-catalyzed cross-coupling reaction has been used with this compound, demonstrating its utility in synthesizing various derivatives for creating libraries of new chemical entities (Eloi P. Coutant & Y. Janin, 2014).
Synthesis of Pyrazole Derivatives : Research has shown efficient methods for synthesizing a range of pyrazole derivatives, including this compound, through various chemical reactions. These methods have broadened the scope for creating new chemical entities based on the pyrazole structure (S. Guillou & Y. Janin, 2010).
Electrochemical and Physical Properties
- Electrochemical Behavior : The voltammetric behavior of 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles, including derivatives of this compound, has been studied to understand the influence of various substituents on the mechanism of anodic oxidation (L. Costea et al., 2006).
Innovative Applications
Novel Building Blocks : this compound derivatives have been identified as original building blocks for the preparation of new chemical libraries. This highlights their potential in diversifying chemical synthesis and drug discovery (M. Martins et al., 2013).
Synthesis of Condensed Pyrazoles : Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, related to this compound, have been used in Sonogashira-type cross-coupling reactions to create condensed pyrazoles, demonstrating their utility in synthesizing complex heterocyclic compounds (Eglė Arbačiauskienė et al., 2011).
作用機序
Target of Action
3-Ethoxy-1h-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the targets of this compound might include the causative agents of these diseases, namely Leishmania strains and Plasmodium strains .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania and Plasmodium strains, suggesting a potential cytotoxic effect .
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it can be inferred that this compound may interfere with the life cycle of leishmania and plasmodium strains, thereby inhibiting their growth and proliferation .
Pharmacokinetics
A study on 1h-pyrazole derivatives as epidermal growth factor receptor (egfr) inhibitors utilized pharmacokinetics profiling in the identification of lead candidates . This suggests that similar studies could be conducted on this compound to determine its ADME properties and their impact on bioavailability.
Result of Action
Given its potential antileishmanial and antimalarial activities, it can be inferred that this compound may induce cytotoxic effects in leishmania and plasmodium strains, thereby inhibiting their growth and proliferation .
Safety and Hazards
3-Ethoxy-1h-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
The synthesis of new pyrazole derivatives, including 3-Ethoxy-1h-pyrazole, is an active area of research . These compounds are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future directions may include the development of new synthetic methods and the exploration of the biological activities of these compounds .
生化学分析
Biochemical Properties
3-Ethoxy-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It exhibits amphoteric properties, allowing it to act as both an acid and a base . This dual functionality enables this compound to participate in proton transfer processes and form hydrogen bonds with neighboring molecules. The compound has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and alcohol dehydrogenase, demonstrating its potential as an anti-inflammatory and therapeutic agent .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, this compound can alter gene expression by interacting with transcription factors and epigenetic regulators. These interactions result in changes in cellular metabolism, including alterations in glycolysis and oxidative phosphorylation pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of target enzymes, such as COX-2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to reduced production of pro-inflammatory mediators. Furthermore, this compound can activate or inhibit transcription factors, resulting in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound exhibits moderate stability under physiological conditions, with a half-life of several hours . Degradation products of this compound have been identified, and their impact on cellular function has been evaluated. Long-term exposure to the compound has been shown to induce adaptive responses in cells, including changes in gene expression and metabolic reprogramming .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve desired therapeutic outcomes without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound, leading to the formation of metabolites with altered biological activity . These metabolic transformations can affect the compound’s efficacy and toxicity profiles .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its structural features and interactions with targeting proteins . Subcellular localization can impact the activity and function of this compound, influencing its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
5-ethoxy-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-8-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERCPYFXAPMDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B2520635.png)
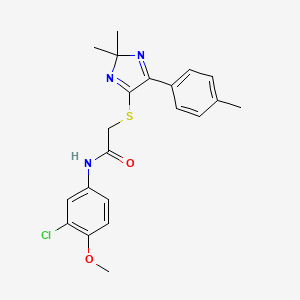
![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)
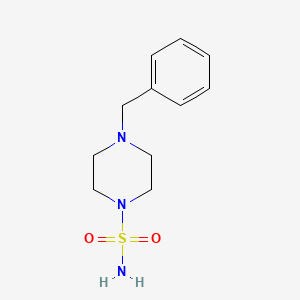
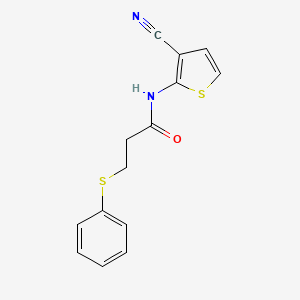

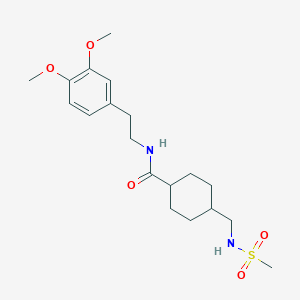
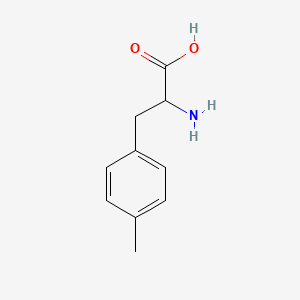
![4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide](/img/structure/B2520649.png)
![2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520650.png)
![1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520651.png)
![(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2520653.png)
![Methyl 1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2520654.png)
